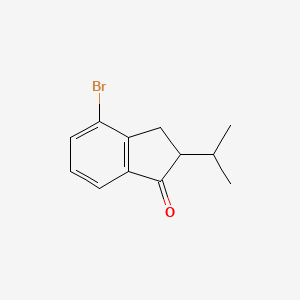

2-Isopropyl-4-bromo-1-indanone

Cat. No. B3296223

M. Wt: 253.13 g/mol

InChI Key: NBMQLWXVSZYABX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07446216B2

Procedure details

To a solution of 99.1 g (0.49 mol) of diethyl isopropylmalonate in 500 ml of THF, 11.7 g (0.49 mol) of sodium hydride was added. This mixture was refluxed for 1 h and then cooled to room temperature. Next, 120 g (0.49 mol) of 2-bromobenzylbromide was added, and the resulting mixture was refluxed for 3 h. This mixture was cooled to ambient temperature and filtered through a glass frit (G2). The precipitate (NaBr) was additionally washed with 3×100 ml of THF. The combined filtrate was evaporated to dryness. The residue was dissolved in 400 ml of ethanol and 160 g of potassium hydroxide and 50 ml of water were added. The resulting mixture was refluxed for 4 h, and then 200 ml of water was added. Ethanol was distilled off at atmospheric pressure. The resulting aqueous solution was acidified with 5 M HCl to pH 1. The precipitate obtained at −30° C. was filtered off, washed with 100 ml of water, and dried in air. The dibasic acid was decarboxylated by heating for 2 h at 160° C. The product obtained was dissolved in 600 ml of dichloromethane, and 600 ml of SOCl2 was added. The mixture was refluxed for 3 h and then evaporated to dryness. The residue was dissolved in 270 ml of dry dichloromethane, and the solution obtained was added dropwise to a suspension of 136 g (1.02 mol) of AlCl3 in 1350 ml of dichloromethane for 1 h at 0° C., while vigorously stirring. Next, the reaction mixture was refluxed for 3 h, cooled to ambient temperature, poured on 500 cm3 of ice, and, finally, acidified with 8M HCl to pH 3. The organic layer was separated, the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. The product was isolated by vacuum distillation (bp 154-157° C./3 mm Hg). Yield 73.4 g (60%).

[Compound]

Name

ice

Quantity

500 mL

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([CH:4]([C:10](OCC)=O)[C:5]([O:7]CC)=O)([CH3:3])[CH3:2].[H-].[Na+].[Br:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1CBr.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].Cl>C1COCC1.ClCCl>[Br:17][C:18]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:19]=1[CH2:10][CH:4]([CH:1]([CH3:2])[CH3:3])[C:5]2=[O:7] |f:1.2,5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

99.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C(C(=O)OCC)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

11.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(CBr)C=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=S(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

136 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

1350 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while vigorously stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was refluxed for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was refluxed for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was cooled to ambient temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a glass frit (G2)

|

WASH

|

Type

|

WASH

|

|

Details

|

The precipitate (NaBr) was additionally washed with 3×100 ml of THF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrate was evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 400 ml of ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

160 g of potassium hydroxide and 50 ml of water were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was refluxed for 4 h

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

200 ml of water was added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Ethanol was distilled off at atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate obtained at −30° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 100 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in air

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating for 2 h at 160° C

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for 3 h

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 270 ml of dry dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Next, the reaction mixture was refluxed for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic fractions were dried over K2CO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated by vacuum distillation (bp 154-157° C./3 mm Hg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC1=C2CC(C(C2=CC=C1)=O)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |